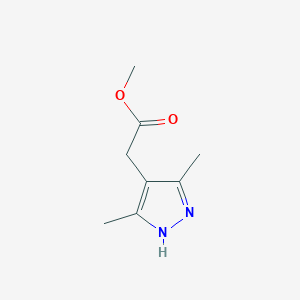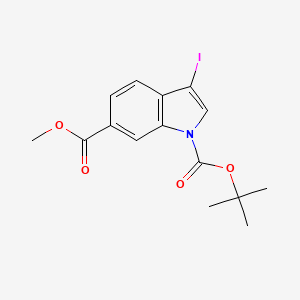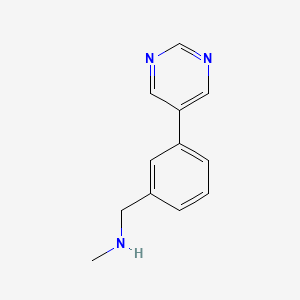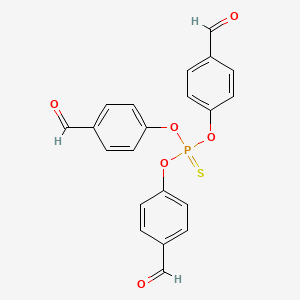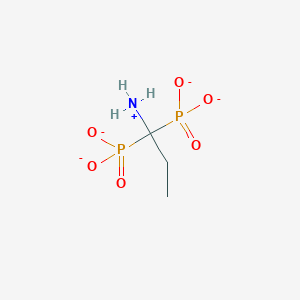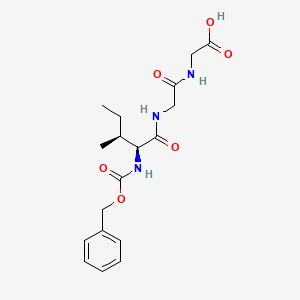
9-Anthraldehyde hydrazone
Overview
Description
9-Anthraldehyde hydrazone is an organic compound with the molecular formula C15H12N2 It is derived from 9-anthraldehyde, a compound known for its aromatic properties The hydrazone functional group is characterized by the presence of a nitrogen-nitrogen double bond, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthraldehyde hydrazone typically involves the reaction of 9-anthraldehyde with hydrazine or its derivatives. One common method includes the following steps:
Starting Materials: 9-anthraldehyde and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an alcohol solvent, such as ethanol, under reflux conditions. The mixture is heated to around 60-80°C for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is precipitated out.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 9-Anthraldehyde hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds .
Scientific Research Applications
9-Anthraldehyde hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents. Its hydrazone group can form stable complexes with metal ions, which may have medicinal applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. .
Mechanism of Action
The mechanism of action of 9-anthraldehyde hydrazone involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. The compound’s ability to intercalate into DNA and disrupt its function has been studied in the context of its anticancer properties. Additionally, the hydrazone group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
9-Anthraldehyde oxime: Similar to 9-anthraldehyde hydrazone, this compound contains an oxime functional group instead of a hydrazone. It is used in similar applications but has different reactivity and stability.
Anthracene-9-imidazoline hydrazone:
9-Anthraldehyde: The parent compound of this compound, it is used as a starting material for the synthesis of various derivatives.
Uniqueness: Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(E)-anthracen-9-ylmethylidenehydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,16H2/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQXWVMPUOEUKY-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430399 | |
| Record name | 9-ANTHRALDEHYDE HYDRAZONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561328-72-1, 7512-18-7 | |
| Record name | [C(E)]-9-Anthracenecarboxaldehyde hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561328-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC400542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-ANTHRALDEHYDE HYDRAZONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
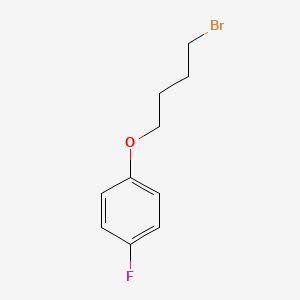
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)
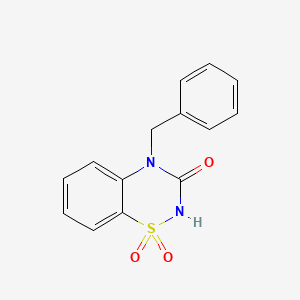
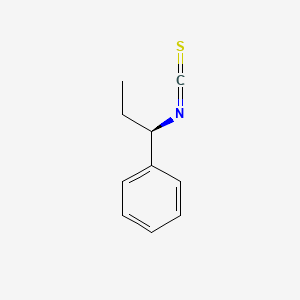
![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
